molecular formula C28H20N2O4 B11114526 4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}

4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}

Cat. No.: B11114526
M. Wt: 448.5 g/mol
InChI Key: YROUPKMRUVUYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} is an organic compound characterized by its complex structure, which includes benzene, furan, and aniline moieties

Preparation Methods

The synthesis of 4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} typically involves a condensation reaction. The process begins with the reaction of benzene-1,4-diol with 4-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is further reacted with furan-2-carbaldehyde under acidic conditions to yield the final product .

Chemical Reactions Analysis

4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and aniline moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline} can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional aspects of 4,4’-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

1-(furan-2-yl)-N-[4-[4-[4-(furan-2-ylmethylideneamino)phenoxy]phenoxy]phenyl]methanimine

InChI

InChI=1S/C28H20N2O4/c1-3-27(31-17-1)19-29-21-5-9-23(10-6-21)33-25-13-15-26(16-14-25)34-24-11-7-22(8-12-24)30-20-28-4-2-18-32-28/h1-20H

InChI Key

YROUPKMRUVUYTL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.